![molecular formula C19H21N5O3 B2853389 8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-48-6](/img/structure/B2853389.png)
8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a methoxybenzyl group and an imidazopurinedione group. The methoxybenzyl group is a common protecting group in organic synthesis . The imidazopurinedione group is a fused tricyclic system that is present in various bioactive compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the methoxybenzyl and imidazopurinedione groups. For instance, the methoxybenzyl group could be removed under certain conditions .Wissenschaftliche Forschungsanwendungen
Cytotoxicity Studies for Cancer Research
The structural complexity of the compound indicates potential for cytotoxicity studies. Compounds with similar structures have been evaluated for their ability to inhibit cell growth against various cancer cell lines. For instance, derivatives of thiosemicarbazone have been studied for their cytotoxic effects . This suggests that our compound could be synthesized into derivatives and tested for potential anticancer properties.
Organometallic Chemistry
The methoxybenzyl group in the compound is indicative of its potential use in organometallic chemistry. It could act as a ligand to form complexes with metals, which can be used to study the synthesis and characterization of new metallo-supramolecular structures . These structures have applications ranging from catalysis to materials science.
Biological Activity Profiling
Quinazolinone derivatives, which share a similar core structure to our compound, are known for their diverse biological activities. They have been used to study various biological properties, including antimicrobial, anti-inflammatory, and analgesic activities . The compound could be modified to enhance these properties for pharmaceutical applications.
Neurodegenerative Disease Research
Compounds with similar structures have been designed to target multiple pathways involved in neurodegenerative diseases. For example, multi-target directed ligands (MTDLs) have been synthesized to interact with enzymes like β-secretase and Glycogen Synthase Kinase 3β, which are significant in Alzheimer’s disease research . Our compound could be a candidate for the development of MTDLs.
Chemical Reaction Studies
The compound’s structure allows for a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction. These reactions can be studied to understand the reactivity of the compound and to develop new synthetic pathways for pharmaceutical intermediates .
Wirkmechanismus
Target of Action
The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
The interaction between the compound and the Heat shock protein HSP 90-alpha could result in changes to the protein’s function, potentially influencing cell cycle control and signal transduction .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the role of the heat shock protein hsp 90-alpha, it is likely that the compound could influence pathways related to cell cycle control and signal transduction .
Pharmacokinetics
Information about its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . These properties are crucial in determining the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect.
Result of Action
Given its target, it is likely that the compound could influence cell cycle control and signal transduction, potentially leading to changes in cell growth and division .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its target. Specific information about how environmental factors influence the action of this compound is currently unavailable .
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-11-12(2)24-15-16(21(3)19(26)22(4)17(15)25)20-18(24)23(11)10-13-6-8-14(27-5)9-7-13/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLVBBYSGDRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxa-4-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2853306.png)

![8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853308.png)
![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2853309.png)
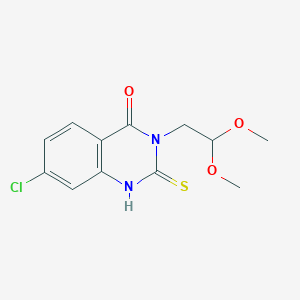
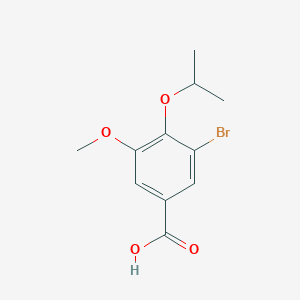
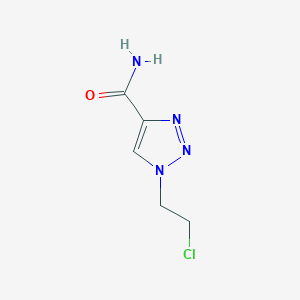
![(E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide](/img/structure/B2853318.png)
![2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2853319.png)
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2853321.png)
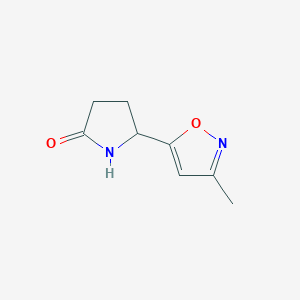
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)
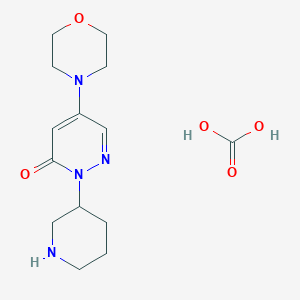
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2853326.png)